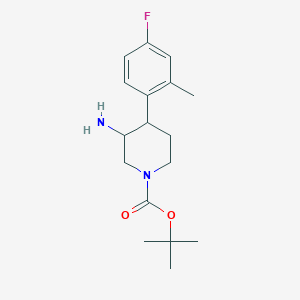
Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, which includes a piperidine ring substituted with an amino group and a fluoro-methylphenyl group, makes it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate typically involves several steps. One common method includes the reaction of tert-butyl 4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Coupling Reactions: It can also be involved in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Aplicaciones Científicas De Investigación
Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, and changes in cellular processes .
Comparación Con Compuestos Similares
Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and its analogues.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: A reagent in the preparation of azetidine and piperidine carbamates.
These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound in its respective fields.
Propiedades
Fórmula molecular |
C17H25FN2O2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-11-9-12(18)5-6-13(11)14-7-8-20(10-15(14)19)16(21)22-17(2,3)4/h5-6,9,14-15H,7-8,10,19H2,1-4H3 |
Clave InChI |
AJCHJTNWRNMVBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2CCN(CC2N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


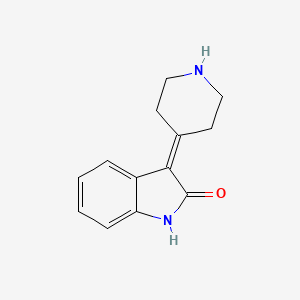
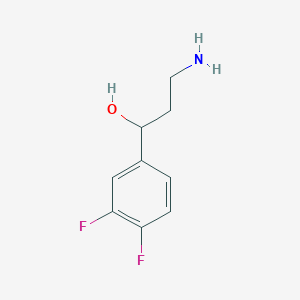
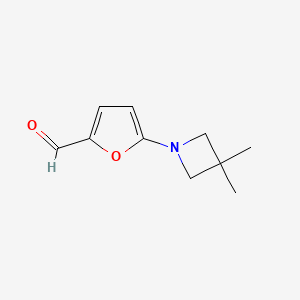
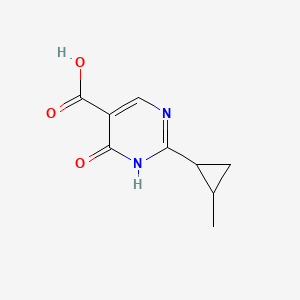
![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)
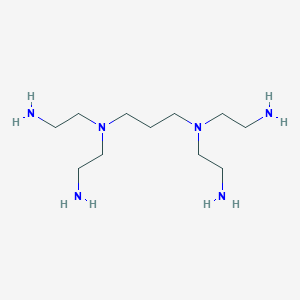
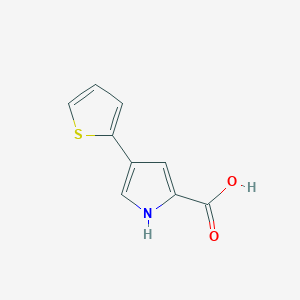
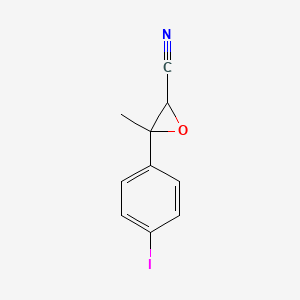
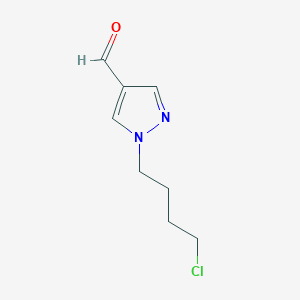

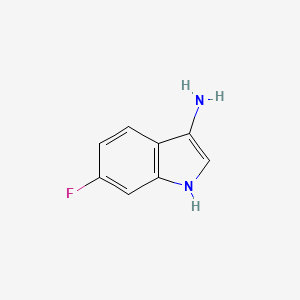
![N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)

